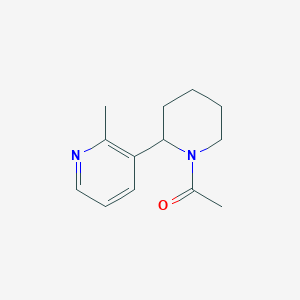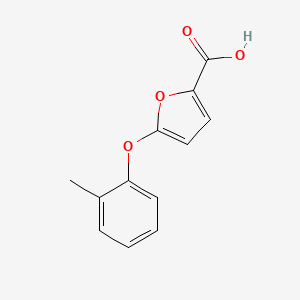![molecular formula C15H31N3O2 B11816202 [(N'-dodecylcarbamimidoyl)amino] acetate](/img/structure/B11816202.png)
[(N'-dodecylcarbamimidoyl)amino] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C15H33N3O2 . It is a cationic surfactant and is widely used for its antimicrobial properties. This compound is commonly utilized in various industries, including agriculture, pharmaceuticals, and personal care products, due to its effectiveness in controlling microbial growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of guanidine, dodecyl-, monoacetate typically involves the reaction of dodecylamine with cyanamide, followed by the addition of acetic acid. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Acidic catalysts such as hydrochloric acid can be used to facilitate the reaction.
Solvents: Common solvents include water or alcohols to dissolve the reactants and products
Industrial Production Methods: In industrial settings, the production of guanidine, dodecyl-, monoacetate is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves:
Continuous Stirring: To ensure uniform mixing of reactants.
Controlled pH: Maintaining an acidic environment to promote the reaction.
Purification: The final product is purified through filtration and crystallization to achieve the desired purity levels
Analyse Chemischer Reaktionen
Types of Reactions: Guanidine, dodecyl-, monoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can participate in substitution reactions where the guanidine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine
Major Products:
Oxidation Products: Oxides of guanidine.
Reduction Products: Dodecylamine.
Substitution Products: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Guanidine, dodecyl-, monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving antimicrobial activity and cell membrane interactions.
Medicine: Investigated for its potential use in antimicrobial therapies and as a preservative in pharmaceutical formulations.
Industry: Utilized in water treatment, coatings, and metalworking fluids for its biocidal properties
Wirkmechanismus
The antimicrobial action of guanidine, dodecyl-, monoacetate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the cationic nature of the compound, which allows it to bind to negatively charged components of the cell membrane .
Vergleich Mit ähnlichen Verbindungen
- Dodecylguanidine hydrochloride
- Dodecylguanidine carbonate
- Dodecylguanidine phosphate
Comparison: Guanidine, dodecyl-, monoacetate is unique due to its acetate group, which enhances its solubility in water compared to other dodecylguanidine derivatives. This increased solubility makes it more effective in aqueous applications, such as water treatment and personal care products. Additionally, the acetate group provides a milder antimicrobial action, making it suitable for use in formulations where less aggressive biocidal activity is desired .
Eigenschaften
Molekularformel |
C15H31N3O2 |
|---|---|
Molekulargewicht |
285.43 g/mol |
IUPAC-Name |
[(N'-dodecylcarbamimidoyl)amino] acetate |
InChI |
InChI=1S/C15H31N3O2/c1-3-4-5-6-7-8-9-10-11-12-13-17-15(16)18-20-14(2)19/h3-13H2,1-2H3,(H3,16,17,18) |
InChI-Schlüssel |
AXWDTRISTQYMIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN=C(N)NOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-1-carboxylic acid](/img/structure/B11816121.png)

![8-O-tert-butyl 6-O-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B11816139.png)
![rac-(3aR,5R,6aR)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11816143.png)


![2-Oxoethyl 3-(benzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B11816162.png)


![methyl (1S,5S)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11816175.png)


![tert-butyl2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,Mixtureofdiastereomers](/img/structure/B11816186.png)

